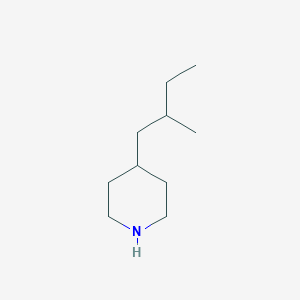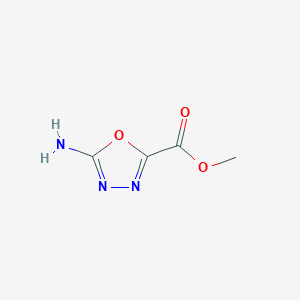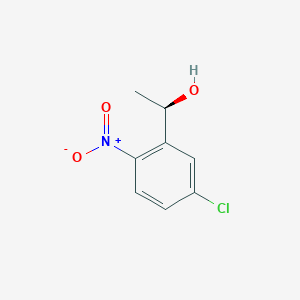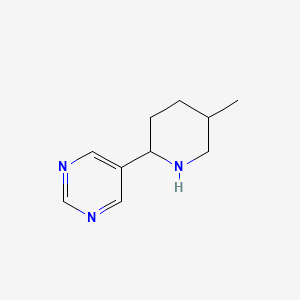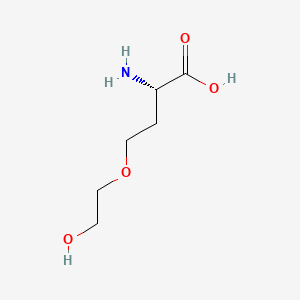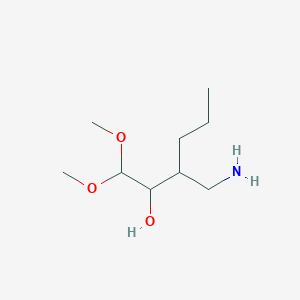
3-(Chloromethyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a chloromethyl group at the third position of the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)-1H-pyrrole can be synthesized through several methods. One common method involves the chloromethylation of pyrrole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . Another method involves the alkylation of pyrrole with chloromethyl methyl ether under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of pyrrole-3-carboxaldehyde or pyrrole-3-carboxylic acid.
Reduction: Formation of 3-methyl-1H-pyrrole.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1H-pyrrole involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1H-pyrrole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Bromomethyl-1H-pyrrole: Similar reactivity but with different halogen properties.
3-(Hydroxymethyl)-1H-pyrrole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-1H-pyrrole is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Fórmula molecular |
C5H6ClN |
|---|---|
Peso molecular |
115.56 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6ClN/c6-3-5-1-2-7-4-5/h1-2,4,7H,3H2 |
Clave InChI |
YSWYTNFIIFKACS-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
